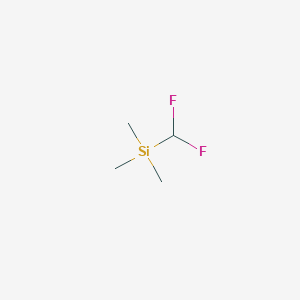

(Difluoromethyl)trimethylsilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

difluoromethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F2Si/c1-7(2,3)4(5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFLLNDYNWCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457496 | |

| Record name | (Difluoromethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65864-64-4 | |

| Record name | (Difluoromethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Difluoromethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent and Evolution of (Difluoromethyl)trimethylsilane: A Synthetic Chemist's Guide

(Difluoromethyl)trimethylsilane (TMSCF₂H) , a versatile and now readily accessible reagent, has carved a significant niche in the toolkit of synthetic chemists for the introduction of the valuable difluoromethyl (CF₂H) group into organic molecules. This technical guide provides an in-depth exploration of the history of its synthesis, presenting a chronological evolution of methodologies, detailed experimental protocols, and a quantitative comparison of the key approaches. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important fluorinating agent.

Early Developments and the Precursor: (Trifluoromethyl)trimethylsilane (B129416)

The story of this compound is intrinsically linked to its perfluorinated precursor, (trifluoromethyl)trimethylsilane (TMSCF₃) , famously known as the Ruppert-Prakash reagent . The pioneering synthesis of TMSCF₃ was reported by Ingo Ruppert in 1984. This foundational work laid the groundwork for nucleophilic trifluoromethylation. Subsequently, G. K. Surya Prakash and George A. Olah significantly expanded its application, popularizing it as a go-to reagent for introducing the CF₃ group.

The Emergence of this compound: Key Synthetic Routes

While TMSCF₃ became a staple in organic synthesis, the direct and efficient synthesis of its difluoromethyl analog, TMSCF₂H, took longer to establish. Initially, TMSCF₂H was considered a less efficient reagent, a perception that has been overturned by the development of robust synthetic protocols. The primary methods for the synthesis of this compound can be categorized into two main strategies: the reduction of (trifluoromethyl)trimethylsilane and the reaction of a trimethylsilyl (B98337) electrophile with a difluoromethyl nucleophile or its equivalent.

Reduction of (Trifluoromethyl)trimethylsilane

A significant breakthrough in the practical synthesis of TMSCF₂H came with the discovery of its formation via the reduction of the readily available Ruppert-Prakash reagent (TMSCF₃).

This method stands out for its operational simplicity and good yield. The reaction involves the treatment of (trifluoromethyl)trimethylsilane with sodium borohydride (B1222165) in an ethereal solvent.

Experimental Protocol:

To a stirred suspension of sodium borohydride (2.22 g, 59 mmol) in 50 mL of dry diglyme (B29089) at 20-25 °C, (trifluoromethyl)trimethylsilane (25 g, 176 mmol) is added dropwise. The reaction temperature is maintained by external cooling. The volatile reaction products are then distilled from the reaction mixture. Redistillation of the collected distillate affords pure this compound.[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 70% | [1] |

| Solvent | Diglyme | [1] |

| Reducing Agent | Sodium Borohydride | [1] |

| Temperature | 20-25 °C | [1] |

| Scale | 176 mmol | [1] |

Silylation of Difluoromethyl Anion Equivalents

This approach involves the reaction of an electrophilic trimethylsilyl source, typically trimethylsilyl chloride (TMSCl), with a nucleophilic difluoromethyl species or a precursor that generates a difluorocarbene.

This strategy encompasses the use of pre-formed difluoromethyllithium (CF₂HLi) or the in-situ generation of difluorocarbene (:CF₂).

Conceptual Experimental Workflow:

A solution of a difluoromethyl precursor (e.g., dibromodifluoromethane (B1204443) or chlorodifluoromethane) in a suitable solvent like tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -78 °C). A strong base (e.g., butyllithium) is then added to generate the difluoromethyl anion or difluorocarbene in situ. Trimethylsilyl chloride is subsequently added to the reaction mixture to trap the nucleophilic species, forming this compound. The reaction is then quenched, and the product is isolated and purified.

While specific, detailed protocols from single seminal papers are less commonly cited for this method in recent literature, the general principle is well-established in organofluorine chemistry. The yields for this type of reaction are generally reported to be good.[2]

Illustrative Reaction Scheme:

Comparative Analysis of Synthetic Routes

The choice of synthetic method for this compound depends on several factors, including the availability of starting materials, desired scale, and safety considerations.

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Hydride Reduction | (Trifluoromethyl)trimethylsilane | Sodium Borohydride | ~70% | Operational simplicity, good yield, readily available starting material (TMSCF₃). | Requires the pre-synthesis of TMSCF₃. |

| Silylation | Trimethylsilyl Chloride, Dihalodifluoromethane | Strong Base (e.g., BuLi) | Good | Utilizes inexpensive and readily available starting materials. | Requires cryogenic temperatures and handling of organolithium reagents. |

Evolution of Synthetic Strategies and Mechanistic Insights

The development of synthetic routes to this compound reflects the broader advancements in organofluorine chemistry. The initial challenges in handling and generating the difluoromethyl anion have been overcome through the development of more controlled and efficient methods.

Mechanism of Hydride Reduction

The reaction of TMSCF₃ with sodium borohydride is thought to proceed via a nucleophilic attack of the hydride on the silicon atom, facilitating the cleavage of a C-F bond and subsequent hydride transfer to the carbon atom.

Evolution of Difluoromethylating Agents

The journey from the highly reactive and often difficult-to-handle early sources of the CF₂H group to the stable and versatile TMSCF₂H reagent showcases a significant evolution in synthetic methodology. This progression has been driven by the increasing demand for difluoromethylated compounds in various fields, particularly in the life sciences.

Conclusion

The synthesis of this compound has evolved from challenging early methods to efficient and scalable modern protocols. The hydride reduction of (trifluoromethyl)trimethylsilane and the direct silylation of difluoromethyl anion equivalents represent the cornerstones of its preparation. The availability of these robust synthetic routes has transformed TMSCF₂H from a chemical curiosity into an indispensable reagent for the synthesis of difluoromethylated compounds, empowering researchers in the discovery and development of new pharmaceuticals and advanced materials.

References

TMSCF₂H: A Technical Guide to a Versatile Difluoromethylating Agent

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF₂H) group into organic molecules is a critical strategy in modern drug discovery and materials science. This moiety can significantly enhance the pharmacokinetic and physicochemical properties of a compound, acting as a bioisostere for hydroxyl, thiol, and amine groups, thereby improving metabolic stability and target affinity.[1][2][3][4] Among the reagents developed for this purpose, (Difluoromethyl)trimethylsilane (TMSCF₂H) has emerged as a versatile and commercially available tool for a wide range of difluoromethylation reactions.[5][6][7] This technical guide provides a comprehensive overview of the discovery, mechanisms, and applications of TMSCF₂H, complete with experimental protocols and quantitative data.

Synthesis and Properties of TMSCF₂H

TMSCF₂H is a readily accessible reagent. A common laboratory-scale synthesis involves the reduction of trimethylsilanetrifluoromethane with sodium borohydride (B1222165) in diglyme.[8]

Physical and Spectral Data for TMSCF₂H: [8]

| Property | Value |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.84 (t, J = 46.2 Hz, 1H), 0.17 (s, 9H) |

| ¹³C NMR (300 MHz, CDCl₃) | δ 124.1 (t, J = 253.7 Hz), -5.4 |

| ¹⁹F NMR (283 MHz, CDCl₃) | δ -139.79 (d, J = 46.0 Hz) |

Nucleophilic Difluoromethylation of Disulfides

An operationally simple, metal-free method for the synthesis of difluoromethylthioethers from disulfides has been developed using TMSCF₂H.[5][6][7] This reaction is notable for its tolerance of various functional groups and its use of commercially available reagents.[5][6][7] The process involves the activation of TMSCF₂H with a fluoride (B91410) source, such as cesium fluoride (CsF), to generate a nucleophilic difluoromethyl species that subsequently attacks the disulfide bond.[5][7]

Experimental Protocol: Synthesis of Difluoromethyl Thioethers from Disulfides [8]

-

An oven-dried flask is charged with cesium fluoride (4 mmol) and the disulfide (0.5 mmol).

-

The flask is flushed with nitrogen.

-

N-Methyl-2-pyrrolidone (1 mL) is added, and the solution is cooled to 0 °C.

-

TMSCF₂H (4 mmol) is added dropwise.

-

The reaction is stirred at room temperature for 1 hour.

-

The reaction is quenched with a saturated NaHCO₃ solution and extracted.

-

The organic layer is dried and the solvent is removed under reduced pressure to yield the product.

Table 1: Difluoromethylation of Various Disulfides with TMSCF₂H [5]

| Entry | Disulfide | Product | Yield (%)ᵃ |

| 1 | Dibenzyl disulfide | Benzyl difluoromethyl sulfide | 73 |

| 2 | Di(p-tolyl) disulfide | p-Tolyl difluoromethyl sulfide | 65 |

| 3 | Di(4-methoxyphenyl) disulfide | 4-Methoxyphenyl difluoromethyl sulfide | 68 |

| 4 | Di(4-chlorophenyl) disulfide | 4-Chlorophenyl difluoromethyl sulfide | 55 |

| 5 | Dipyridyl disulfide | 2-Pyridyl difluoromethyl sulfide | 45 |

| 6 | Di-tert-butyl disulfide | tert-Butyl difluoromethyl sulfide | 30 |

ᵃ Yields calculated using ¹⁹F NMR spectroscopy with an internal standard.

Reaction Workflow: Nucleophilic Difluoromethylation of Disulfides

Metal-Catalyzed Difluoromethylation Reactions

TMSCF₂H is also a key reagent in various metal-catalyzed cross-coupling reactions to form C(sp²)–CF₂H and C(sp³)–CF₂H bonds. These methods often offer broader substrate scope and higher efficiency compared to metal-free approaches.

Copper catalysis has been successfully employed for the difluoromethylation of aryl iodides and alkyl iodides using TMSCF₂H.[9][10] The key to this transformation is the in situ generation of a more stable disubstituted cuprate (B13416276) complex, [Cu(CF₂H)₂]⁻, which facilitates the cross-coupling.[9]

Experimental Protocol: Copper-Catalyzed Difluoromethylation of Alkyl Iodides [10]

-

A mixture of the alkyl iodide (0.2 mmol), CuI (0.02 mmol), and CsF (0.6 mmol) is prepared in a glovebox.

-

DMF (1 mL) and TMSCF₂H (0.6 mmol) are added.

-

The reaction mixture is stirred at 80 °C for 12 hours.

-

The reaction is cooled, quenched, and worked up to isolate the product.

Table 2: Copper-Catalyzed Difluoromethylation of Alkyl Iodides [10]

| Entry | Alkyl Iodide | Product | Yield (%) |

| 1 | 1-Iodooctane | 1,1-Difluorononane | 78 |

| 2 | 1-Iodoadamantane | 1-(Difluoromethyl)adamantane | 85 |

| 3 | 2-Iodooctane | 2,2-Difluorononane | 65 |

| 4 | Iodocyclohexane | (Difluoromethyl)cyclohexane | 72 |

Palladium catalysis enables the difluoromethylation of less reactive aryl and alkyl bromides. Synergistic Pd/Cu catalytic systems have been developed where a copper-difluoromethyl species acts as a transmetalation shuttle to the palladium center.[9][10] Mechanistic studies suggest that these reactions can proceed through a Pd(I)/Pd(III) catalytic cycle.[10]

Proposed Catalytic Cycle: Pd/Cu-Catalyzed Difluoromethylation

More recently, silver-mediated protocols have been developed for the radical difluoromethylation of various unsaturated compounds using TMSCF₂H.[1][11] This approach provides a complementary strategy for the construction of diverse C–CF₂H bonds.[11]

Conclusion

TMSCF₂H has proven to be a highly effective and versatile reagent for the introduction of the difluoromethyl group into a wide array of organic molecules. Its commercial availability and the development of robust metal-free and metal-catalyzed protocols have made it an invaluable tool for researchers in drug discovery and medicinal chemistry. The continued exploration of its reactivity is expected to lead to even more innovative applications in the future.

References

- 1. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of (Difluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Difluoromethyl)trimethylsilane, systematically named difluoromethyl(trimethyl)silane and often abbreviated as TMSCF₂H, is a versatile and valuable reagent in modern organic synthesis. Its utility primarily stems from its role as a nucleophilic difluoromethylating agent, enabling the introduction of the difluoromethyl moiety (–CHF₂) into a wide range of organic molecules. The incorporation of the –CHF₂ group can significantly modulate the physicochemical and biological properties of compounds, making it a group of interest in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data, in-depth experimental protocols, and visual workflows to aid researchers in its effective preparation and use.

Physicochemical Properties

This compound is a colorless liquid with properties that make it a convenient reagent in the laboratory.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65864-64-4[1] |

| Molecular Formula | C₄H₁₀F₂Si |

| Molecular Weight | 124.21 g/mol |

| Boiling Point | 50-52 °C[1] |

| Density | 0.84 g/mL[1] |

| Refractive Index | 1.357 |

| Solubility | Soluble in most organic solvents (e.g., ether, benzene, chloroform); insoluble in water.[1] |

| Purity (typical) | ≥98.0% (GC) |

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature. Below are the detailed experimental protocols for each, along with a comparison of their key parameters.

Synthesis from Trimethyl(trifluoromethyl)silane via Hydride Reduction

This method involves the reduction of the trifluoromethyl group of trimethyl(trifluoromethyl)silane (TMSCF₃) using a hydride source, such as sodium borohydride (B1222165).

Reaction Scheme:

(CH₃)₃SiCF₃ + NaBH₄ → (CH₃)₃SiCHF₂

Experimental Protocol:

-

Materials:

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Sodium borohydride (NaBH₄)

-

Diglyme (B29089) (anhydrous)

-

-

Procedure:

-

To a stirred solution of sodium borohydride (0.33 equivalents) in anhydrous diglyme at 0 °C, slowly add trimethyl(trifluoromethyl)silane (1.0 equivalent).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

-

The product, this compound, is isolated from the reaction mixture by fractional distillation.

-

-

Yield: Good yields are typically reported for this method.

Synthesis from Trimethylsilyl (B98337) Chloride and Difluoromethyl Lithium

This approach involves the reaction of trimethylsilyl chloride (TMSCl) with in situ generated difluoromethyl lithium (CF₂HLi).

Reaction Scheme:

CH₂F₂ + n-BuLi → CF₂HLi + n-BuH CF₂HLi + (CH₃)₃SiCl → (CH₃)₃SiCHF₂ + LiCl

Experimental Protocol:

-

Materials:

-

Difluoromethane (B1196922) (CH₂F₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

-

Procedure:

-

Prepare a solution of difluoromethane in a mixture of anhydrous THF and diethyl ether at -78 °C.

-

To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C to generate difluoromethyl lithium in situ.

-

After the formation of the lithium salt, add trimethylsilyl chloride to the reaction mixture.

-

Allow the reaction to proceed at low temperature before warming to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

-

-

Yield: This method is reported to produce the target compound in good yield.[1]

Table 2: Comparison of Synthesis Methods

| Feature | Method 2.1 (Hydride Reduction) | Method 2.2 (from CF₂HLi) |

| Starting Materials | Trimethyl(trifluoromethyl)silane, Sodium borohydride | Difluoromethane, n-Butyllithium, Trimethylsilyl chloride |

| Key Reagents | NaBH₄ | n-BuLi |

| Reaction Temperature | 0 °C to Room Temperature | -78 °C |

| Advantages | Milder reaction conditions | Readily available starting materials |

| Disadvantages | Requires the precursor TMSCF₃ | Requires cryogenic temperatures and handling of pyrophoric n-BuLi |

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | 0.2 (Si-(CH₃)₃) | s | |

| 5.5-6.0 (CHF₂) | t | J(H,F) ≈ 48 | |

| ¹³C NMR | -2.0 (Si-(CH₃)₃) | s | |

| 120-125 (CHF₂) | t | J(C,F) ≈ 240 | |

| ¹⁹F NMR | -130 to -140 | d | J(F,H) ≈ 48 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2960-2900 | C-H stretching (in CH₃) |

| 1250 | Si-CH₃ symmetric deformation |

| 1100-1000 | C-F stretching |

| 840 | Si-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

| 51 | [CHF₂]⁺ |

Experimental Protocol for Characterization:

-

NMR Spectroscopy:

-

Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.

-

Process the spectra and assign the observed signals based on their chemical shifts, multiplicities, and coupling constants.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of a neat liquid sample of this compound using an FTIR spectrometer equipped with an appropriate sampling accessory (e.g., ATR).

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

-

-

Mass Spectrometry:

-

Introduce a sample of this compound into a mass spectrometer, typically via a gas chromatography (GC) inlet.

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

-

Analyze the fragmentation pattern to identify the molecular ion and key fragment ions.

-

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis of this compound via hydride reduction.

Caption: Workflow for the synthesis of this compound from difluoromethyl lithium.

Caption: General workflow for the characterization of this compound.

Conclusion

This compound is a key reagent for the introduction of the difluoromethyl group in organic synthesis. This guide has provided a detailed overview of its synthesis and characterization, including comparative data and step-by-step experimental protocols. The provided workflows and spectroscopic data serve as a valuable resource for researchers in academia and industry, facilitating the efficient preparation and reliable identification of this important building block. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel transformations and the development of new molecules with enhanced properties.

References

An In-depth Technical Guide to (Difluoromethyl)trimethylsilane: Properties, Synthesis, and Applications

(Difluoromethyl)trimethylsilane , also known by its chemical synonym (Trimethylsilyl)difluoromethane or the abbreviation TMSCF2H, is a versatile and valuable reagent in modern organic synthesis. Its significance lies in its ability to introduce the difluoromethyl group (–CHF2) into a wide array of organic molecules. This functional group is of particular interest to researchers, scientists, and drug development professionals due to its unique electronic properties, which can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of parent compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications.

Core Physical and Chemical Properties

This compound is a colorless, volatile, and flammable liquid.[1][2] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65864-64-4 | [3][4] |

| Molecular Formula | C4H10F2Si | [3][4] |

| Molecular Weight | 124.20 g/mol | [4] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | 52 °C (lit.) | [3] |

| Density | 0.877 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.3560 - 1.3600 | [3] |

| Flash Point | -17 °C | [2][3] |

| Storage Temperature | 2-8 °C, Inert atmosphere, Keep in dark place | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Chemical shifts (δ) are typically observed for the trimethylsilyl (B98337) protons. | [5] |

| ¹³C NMR | Signals corresponding to the trimethylsilyl carbons and the difluoromethyl carbon can be identified. | [5][6] |

| ¹⁹F NMR | A characteristic signal for the two fluorine atoms is a key diagnostic feature. | [5] |

| FT-IR | Absorption bands related to C-H, Si-C, and C-F bond vibrations are present. | [7][8][9] |

Synthesis of this compound

One common laboratory synthesis of this compound involves the reaction of trimethylsilyl chloride (TMSCl) with a source of the difluoromethyl anion.[3] A general representation of this synthesis is outlined below.

Experimental Protocol: Synthesis from Trimethylsilyl Chloride and a Difluoromethyl Anion Source

Materials:

-

Trimethylsilyl chloride (TMSCl)

-

A suitable source of difluoromethyl anion (e.g., generated in situ from a precursor)

-

Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF))

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.

-

Under a positive pressure of inert gas, charge the flask with the difluoromethyl anion precursor in the chosen anhydrous solvent.

-

Cool the reaction mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of trimethylsilyl chloride in the same anhydrous solvent to the cooled mixture via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound as a colorless liquid.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a nucleophilic difluoromethylating agent. The silicon center can be activated by a Lewis base, facilitating the transfer of the difluoromethyl group to various electrophiles.

Difluoromethylation of Carbonyl Compounds

A prominent application of this compound is the nucleophilic difluoromethylation of aldehydes and ketones to produce difluoromethylated alcohols.[10] This reaction is typically catalyzed by a fluoride (B91410) source, such as cesium fluoride (CsF).

Materials:

-

This compound

-

Cesium fluoride (CsF), dried

-

Anhydrous dimethylformamide (DMF)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere, add dried cesium fluoride.

-

To the flask, add anhydrous DMF, followed by this compound and benzaldehyde via syringe.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding difluoromethylated alcohol.[10]

Caption: Signaling pathway for the difluoromethylation of carbonyls.

Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides

This compound can also be used in copper-mediated cross-coupling reactions to introduce the difluoromethyl group onto aromatic and vinylic systems.[4][11] This method is valuable for the synthesis of difluoromethylarenes and difluoromethylated alkenes.

Materials:

-

Aryl iodide

-

This compound

-

Copper(I) iodide (CuI)

-

Cesium fluoride (CsF)

-

Anhydrous solvent (e.g., DMF or NMP)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with copper(I) iodide and cesium fluoride.

-

Add the aryl iodide and the anhydrous solvent.

-

Add this compound to the reaction mixture.

-

Seal the vessel and heat the reaction mixture at a specified temperature for a set period. Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the difluoromethylated arene.[4]

Caption: Logical relationship in copper-mediated difluoromethylation.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] It is also moisture-sensitive and should be stored under an inert atmosphere.[13]

Conclusion

This compound has emerged as a key reagent for the introduction of the valuable difluoromethyl moiety into organic molecules. Its accessibility, coupled with the development of robust protocols for its use in various transformations, has made it an indispensable tool for chemists in academia and industry. The methodologies described in this guide for its synthesis and application in the difluoromethylation of carbonyls and aryl/vinyl halides highlight its versatility. As the demand for selectively fluorinated compounds continues to grow, particularly in the life sciences and materials science, the importance of this compound is expected to increase further.

References

- 1. Synthesis of difluoromethyl thioethers from difluoromethyl trimethylsilane and organothiocyanates generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Data of (Difluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for (Difluoromethyl)trimethylsilane ((CH₃)₃SiCHF₂). A thorough understanding of its spectral characteristics is essential for researchers utilizing this reagent in synthetic chemistry, particularly for the introduction of the difluoromethyl group, a moiety of increasing importance in pharmaceutical and agrochemical development. This document details the ¹H and ¹⁹F NMR spectral parameters, outlines a detailed experimental protocol for data acquisition, and visually represents the spin-spin coupling interactions.

Quantitative NMR Data

The following tables summarize the key quantitative NMR data for this compound. The data is referenced from the publication by G. K. S. Prakash, J. Hu, and G. A. Olah in the Journal of Organic Chemistry (2003, 68, 4457-4463). The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H and ¹⁹F NMR Chemical Shifts and Multiplicities

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity |

| ¹H (Si(CH ₃)₃) | 0.18 | Doublet |

| ¹H (CH F₂) | 5.45 | Triplet |

| ¹⁹F (CHF ₂) | -129.5 | Doublet of decets |

Table 2: Spin-Spin Coupling Constants (J)

| Coupling Type | Coupling Constant (J) [Hz] |

| ³JH-H (H-C-Si-CH ) | Not reported |

| ²JH-F (F-C-H ) | 57.0 |

| ³JH-F (H -C-Si-C-F) | 7.5 |

| 29Si Satellites (¹JSi-C, ²JSi-H) | Not reported |

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound is crucial for reproducible results. The following protocol is based on established practices for fluorinated organosilicon compounds.

1. Sample Preparation

-

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃, ≥99.8 atom % D)

-

High-precision 5 mm NMR tube

-

Tetramethylsilane (TMS) as an internal standard for ¹H NMR (optional)

-

Trichlorofluoromethane (CFCl₃) or another suitable fluorinated reference for ¹⁹F NMR (external standard recommended)

-

-

Procedure:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

If an internal standard for ¹H NMR is desired, add a small amount of TMS to the solution.

-

Gently agitate the vial to ensure the solution is homogeneous.

-

Using a clean Pasteur pipette, transfer the solution into the NMR tube.

-

Securely cap the NMR tube to prevent evaporation.

-

2. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm.

-

-

¹⁹F NMR Spectroscopy:

-

Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument)

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment, proton-decoupled or proton-coupled as needed.

-

Number of Scans: 64-256

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Referencing: Use an external standard of CFCl₃ at 0.00 ppm or a secondary standard.

-

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key spin-spin coupling interactions in this compound and a typical experimental workflow for its NMR analysis.

Caption: Spin-spin coupling in this compound.

Caption: Experimental workflow for NMR analysis.

The Core Mechanism of Nucleophilic Difluoromethylation by (Difluoromethyl)trimethylsilane (TMSCF2H): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF2H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various reagents available for this transformation, (difluoromethyl)trimethylsilane (TMSCF2H) has emerged as a versatile and widely used nucleophilic difluoromethylating agent. This technical guide provides a comprehensive overview of the core mechanism of nucleophilic difluoromethylation using TMSCF2H, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Activation of the Si-CF2H Bond: The Crucial First Step

The silicon-carbon bond in TMSCF2H is relatively inert and requires activation to generate a nucleophilic difluoromethyl species.[1][2] This activation is typically achieved using a Lewis base, which attacks the silicon atom to form a hypervalent pentacoordinate silicate (B1173343) intermediate.[2][3] This intermediate effectively functions as a soluble source of a difluoromethyl anion equivalent ("CF2H-").

Several types of activators have been successfully employed, with the choice often depending on the substrate and reaction conditions. Common activators include:

-

Fluoride (B91410) sources: Cesium fluoride (CsF) and tetrabutylammonium (B224687) fluoride (TBAF) are frequently used.[1][2]

-

Alkoxides: Potassium tert-butoxide (tBuOK) has proven effective, particularly in tetrahydrofuran (B95107) (THF).[1]

-

Crown Ethers: In conjunction with fluoride sources like CsF, 18-crown-6 (B118740) can enhance the formation of the reactive silicate intermediate.[2]

The general mechanism of activation is depicted below:

Figure 1: General activation of TMSCF2H by a Lewis base.

Nucleophilic Difluoromethylation of Carbonyls and Imines

One of the most common applications of TMSCF2H is the nucleophilic difluoromethylation of aldehydes, ketones, and imines.[1] The reaction proceeds via the addition of the "CF2H-" equivalent to the electrophilic carbon of the carbonyl or imine group.

Quantitative Data for Difluoromethylation of Carbonyls and Imines

The following table summarizes representative quantitative data for the nucleophilic difluoromethylation of various carbonyl compounds and imines with TMSCF2H.

| Electrophile | Activator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzaldehyde (B150856) | CsF (13) | DMF | rt | 12 | 95 | [1] |

| 4-Methoxybenzaldehyde | CsF (13) | DMF | rt | 12 | 92 | [1] |

| Cyclohexanone | tBuOK (13) | THF | rt | 24 | 85 | [1] |

| Acetophenone | CsF (13) | DMF | rt | 24 | 78 | [1] |

| N-tert-Butylsulfinyl imine | TBAF (13) | THF | -78 to rt | 12 | 90 | [1] |

Experimental Protocol: Difluoromethylation of 4-Nitrobenzaldehyde

The following is a representative experimental protocol for the difluoromethylation of 4-nitrobenzaldehyde with TMSCF2H.[1]

Materials:

-

4-Nitrobenzaldehyde

-

TMSCF2H

-

Cesium fluoride (CsF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (1.0 mmol) and anhydrous DMF (5 mL).

-

Add CsF (0.13 mmol) to the solution.

-

Slowly add TMSCF2H (2.0 mmol) to the stirred solution at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated alcohol.

Metal-Catalyzed Nucleophilic Difluoromethylation

For less reactive electrophiles, such as alkyl and aryl halides, metal-catalyzed cross-coupling reactions are often necessary.[4][5][6] These systems typically employ copper or palladium catalysts, sometimes in combination with other metals like silver or copper iodide.[4][7]

Copper-Catalyzed Difluoromethylation of Alkyl Iodides

A copper catalyst can mediate the difluoromethylation of unactivated alkyl iodides using TMSCF2H with CsF as the activator.[4][5] The proposed mechanism involves the formation of a copper-difluoromethyl species.

Synergistic Pd/Cu-Catalyzed Difluoromethylation of Alkyl Bromides

For less reactive alkyl bromides, a synergistic palladium and copper catalytic system is effective.[4][5] Preliminary mechanistic studies suggest a Pd(I)/Pd(III) catalytic cycle.[4][5]

Figure 2: Proposed Pd(I)/Pd(III) cycle for difluoromethylation.

Cooperative Pd/Ag Catalysis for Aryl Halides

A cooperative dual palladium/silver catalyst system has been developed for the difluoromethylation of aryl bromides and iodides.[6][7] This system involves two transmetalation steps: Si-to-Ag followed by Ag-to-Pd, which is faster than direct Si-to-Pd transmetalation.[7]

Quantitative Data for Metal-Catalyzed Difluoromethylation

The following table presents a selection of quantitative data for metal-catalyzed nucleophilic difluoromethylation reactions.

| Substrate | Catalyst(s) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Iodooctane (B127717) | CuI (10 mol%) | CsF | DMF | 80 | 24 | 75 | [4][5] |

| 1-Bromooctane | Pd(dba)2/BrettPhos, CuI | CsF | DMF | 100 | 24 | 68 | [4][5][8] |

| 4-Iodotoluene | Pd(dba)2/SIPr, AgF | CsF | Dioxane | 100 | 12 | 85 | [6][7] |

| 4-Bromotoluene | Pd(PtBu3)2 | CsF | Toluene | 110 | 24 | 72 | [6][8] |

Experimental Protocol: Copper-Catalyzed Difluoromethylation of 1-Iodooctane

The following protocol is a representative example of a copper-catalyzed difluoromethylation of an alkyl iodide.[4][5]

Materials:

-

1-Iodooctane

-

TMSCF2H

-

Copper(I) iodide (CuI)

-

Cesium fluoride (CsF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk tube

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add CuI (0.1 mmol), CsF (3.0 mmol), and a magnetic stir bar.

-

Add anhydrous DMF (5 mL) to the tube.

-

Add 1-iodooctane (1.0 mmol) to the mixture.

-

Slowly add TMSCF2H (2.0 mmol) to the stirred suspension.

-

Seal the Schlenk tube and heat the reaction mixture to 80 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the difluoromethylated alkane.

Conclusion

The nucleophilic difluoromethylation of various electrophiles using TMSCF2H is a powerful and versatile tool in synthetic organic chemistry. The core of this methodology lies in the initial activation of the Si-CF2H bond by a suitable Lewis base to generate a reactive nucleophilic difluoromethylating species. For more challenging substrates, the development of sophisticated metal-catalyzed systems has significantly expanded the scope of this transformation. This guide provides the fundamental mechanistic understanding, practical experimental guidance, and key quantitative data to empower researchers in the effective application of TMSCF2H for the synthesis of novel difluoromethylated compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

The Role of Lewis Bases in the Activation of (Difluoromethyl)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Difluoromethyl)trimethylsilane (TMSCF2H) has emerged as a crucial reagent for the introduction of the difluoromethyl (CF2H) group, a moiety of significant interest in medicinal and agricultural chemistry due to its unique properties as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl or thiol groups. The activation of the relatively inert Si-CF2H bond is paramount to its utility. This technical guide provides an in-depth analysis of the pivotal role of Lewis bases in activating TMSCF2H for nucleophilic difluoromethylation reactions. It covers the core mechanisms of activation, a comparative summary of the efficacy of different Lewis bases, detailed experimental protocols for key reactions, and visualizations of the underlying chemical pathways.

Core Concepts: The Mechanism of Lewis Base Activation

The activation of this compound by a Lewis base is a fundamental step that transforms it from a stable, unreactive molecule into a potent difluoromethylating agent. The generally accepted mechanism involves the coordination of the Lewis base to the silicon atom of TMSCF2H. This interaction leads to the formation of a hypervalent, pentacoordinate siliconate intermediate. This intermediate is significantly more reactive than the starting silane, facilitating the transfer of a difluoromethyl anion equivalent (-CF2H) to an electrophilic substrate.

The efficiency of this activation is dependent on several factors, including the strength of the Lewis base, the nature of the solvent, and the reaction temperature. Stronger Lewis bases are generally more effective at promoting the formation of the reactive intermediate.

dot

Caption: General mechanism of TMSCF2H activation by a Lewis base.

Key Lewis Bases and Their Applications

Several classes of Lewis bases have been successfully employed to activate TMSCF2H for various chemical transformations. The choice of the Lewis base can significantly impact the reaction's efficiency and substrate scope.

Phosphazene Superbases

Organic superbases, particularly phosphazenes like the Schwesinger base P4-t-Bu, are highly effective activators of the Si-CF2H bond.[1] Their strong basicity allows for the efficient activation of TMSCF2H even at low temperatures, enabling the difluoromethylation of a wide range of aldehydes and ketones to produce difluoromethyl adducts in high yields.[1][2]

Cesium Fluoride (B91410) (CsF)

Cesium fluoride is a widely used and effective inorganic Lewis base for activating TMSCF2H.[3] It is particularly useful in metal-free difluoromethylation reactions, such as the conversion of disulfides to difluoromethyl thioethers.[3][4] In some instances, CsF is also used as an activator in conjunction with a copper catalyst for the difluoromethylation of alkyl iodides.[5]

Data Presentation: Performance of Lewis Bases in Difluoromethylation Reactions

The following tables summarize the quantitative data for the difluoromethylation of various substrates using TMSCF2H activated by different Lewis bases.

Table 1: Phosphazene (P4-t-Bu) Catalyzed Difluoromethylation of Aldehydes and Ketones[1][2]

| Entry | Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | 1-(Difluoromethyl)-1-phenylmethanol | 99 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-(difluoromethyl)methanol | 98 |

| 3 | 2-Naphthaldehyde | 1-(Difluoromethyl)-1-(naphthalen-2-yl)methanol | 95 |

| 4 | Cinnamaldehyde | 1-(Difluoromethyl)-3-phenylprop-2-en-1-ol | 92 |

| 5 | Acetophenone | 1-(Difluoromethyl)-1-phenylethanol | 42 |

| 6 | Cyclohexanone | 1-(Difluoromethyl)cyclohexanol | 65 |

Table 2: Cesium Fluoride (CsF) Mediated Difluoromethylation of Disulfides[3][4]

| Entry | Substrate (Disulfide) | Activator (Equiv.) | Solvent | Yield (%) |

| 1 | Dibenzyldisulfide | CsF (8.0) | NMP | 82 |

| 2 | Bis(4-chlorobenzyl)disulfide | CsF (8.0) | NMP | 75 |

| 3 | Bis(2-bromobenzyl)disulfide | CsF (8.0) | NMP | 73 |

| 4 | Didecyldisulfide | CsF (8.0) | NMP | 68 |

| 5 | Diphenyldisulfide | CsF (8.0) | NMP | 55 |

Experimental Protocols

The following are representative experimental protocols for the Lewis base-activated difluoromethylation of common substrates with TMSCF2H.

Protocol 1: Phosphazene-Catalyzed Difluoromethylation of an Aldehyde

This protocol is adapted from the work of He and co-workers on the direct difluoromethylation of carbonyl compounds.[1]

Materials:

-

Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

This compound (TMSCF2H) (1.5 mmol)

-

Phosphazene base P4-t-Bu (0.1 mmol, 10 mol%)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the phosphazene base P4-t-Bu (0.1 mmol) to the stirred solution.

-

Slowly add TMSCF2H (1.5 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated alcohol.

dot

Caption: Workflow for phosphazene-catalyzed difluoromethylation.

Protocol 2: CsF-Mediated Difluoromethylation of a Disulfide

This protocol is based on the procedure for the preparation of difluoromethylthioethers.[3][6]

Materials:

-

Disulfide (e.g., Dibenzyldisulfide) (0.5 mmol)

-

Cesium Fluoride (CsF) (4.0 mmol)

-

This compound (TMSCF2H) (2.0 mmol)

-

N-Methyl-2-pyrrolidone (NMP) (1 mL)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Charge an oven-dried flask with cesium fluoride (4.0 mmol) and the disulfide (0.5 mmol).

-

Flush the flask with nitrogen.

-

Add N-Methyl-2-pyrrolidone (NMP) (1 mL) and cool the solution to 0 °C.

-

Add TMSCF2H (2.0 mmol) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, add water (10 mL) to the reaction mixture.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding difluoromethyl thioether.

Conclusion

The activation of this compound with Lewis bases is a powerful and versatile strategy for the introduction of the CF2H moiety into a wide array of organic molecules. Strong organic bases like phosphazenes and inorganic salts such as cesium fluoride have proven to be highly effective in promoting nucleophilic difluoromethylation reactions. This guide has provided a comprehensive overview of the activation mechanisms, comparative data on the performance of key Lewis bases, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the broader application of TMSCF2H in the synthesis of novel fluorinated compounds.

References

- 1. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Theoretical Insights into the Reactivity of (Difluoromethyl)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Difluoromethyl)trimethylsilane (TMSCF2H) has emerged as a versatile and valuable reagent in modern synthetic chemistry, particularly for the introduction of the difluoromethyl (CF2H) group into organic molecules. The unique electronic properties of the CF2H moiety, which can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, have made it a sought-after functionality in the design of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the theoretical underpinnings of TMSCF2H reactivity, supported by experimental protocols and quantitative data, to aid researchers in leveraging this potent reagent for their synthetic endeavors.

Theoretical Reactivity Analysis

The reactivity of this compound is primarily centered around the cleavage of the Si-CF2H bond. This process can be initiated through several distinct pathways, each leading to different reactive intermediates and subsequent chemical transformations.

Nucleophilic Activation Pathway

The most common mode of activation for TMSCF2H involves a nucleophilic attack at the silicon center by a Lewis base. This interaction forms a hypervalent silicate (B1173343) intermediate, which then serves as a source of a nucleophilic difluoromethyl species. The efficiency of this activation is highly dependent on the nature of the Lewis base and the solvent used.

A plausible reaction mechanism for the nucleophilic difluoromethylation of an electrophile (E+) is depicted below. The process initiates with the coordination of a Lewis base (LB) to the silicon atom of TMSCF2H, forming a pentacoordinate silicate species. This intermediate can then deliver a difluoromethyl anion equivalent to the electrophile, or in some cases, a difluorocarbene may be generated.

The Renaissance of a Reagent: Early Applications and Methodologies of (Difluoromethyl)trimethylsilane in Organic Synthesis

Introduction

(Difluoromethyl)trimethylsilane (Me3SiCF2H or TMSCF2H), a silicon-based reagent, has emerged as a valuable tool for the introduction of the difluoromethyl (CF2H) group into organic molecules. This functional group is of significant interest in medicinal chemistry and drug development as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity. While its trifluoromethyl analog, TMSCF3 (the Ruppert-Prakash reagent), saw widespread early adoption, TMSCF2H was initially considered a less reactive and more challenging reagent. This technical guide delves into the early applications of TMSCF2H, focusing on the seminal work that unlocked its potential for nucleophilic difluoromethylation of carbonyl compounds, and provides detailed experimental protocols and mechanistic insights.

Early Challenges and the Shift in Paradigm

Initial investigations into the reactivity of this compound in the mid-1990s suggested that the Si-CF2H bond was significantly more robust and less prone to cleavage than the Si-CF3 bond in the Ruppert-Prakash reagent.[1] Consequently, early attempts at nucleophilic difluoromethylation using TMSCF2H often required harsh reaction conditions and resulted in low yields, limiting its practical application.[2][3]

A significant breakthrough came in 2011 when Hu and coworkers reported that TMSCF2H could act as an efficient nucleophilic difluoromethylating agent for aldehydes and ketones under mild conditions, using appropriate Lewis base activators.[2][3][4] This work fundamentally shifted the perception of TMSCF2H from a relatively inert substance to a highly useful synthetic tool.

Core Application: Nucleophilic Difluoromethylation of Carbonyls

The primary early application of TMSCF2H, revitalized by the development of milder activation methods, is the nucleophilic addition of a difluoromethyl group to aldehydes and ketones, forming difluoromethyl carbinols.

Reaction Mechanism and Workflow

The reaction is initiated by the activation of the silicon center in TMSCF2H by a Lewis base, such as a fluoride (B91410) salt or an alkoxide. This forms a hypervalent silicon species, which facilitates the transfer of the difluoromethyl anion to the electrophilic carbonyl carbon. Subsequent workup quenches the resulting alkoxide to yield the final alcohol product.

Figure 1: General mechanism and experimental workflow for the nucleophilic difluoromethylation of carbonyl compounds using TMSCF2H.

Quantitative Data on Substrate Scope

The following table summarizes the yields obtained for the difluoromethylation of various aldehydes and ketones as reported in the seminal 2011 study by Hu and coworkers, which established milder and more efficient protocols.

| Entry | Substrate (Carbonyl Compound) | Initiator/Solvent System | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | CsF / DMF | 95 |

| 2 | Benzaldehyde | CsF / DMF | 92 |

| 3 | 4-Chlorobenzaldehyde | CsF / DMF | 93 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | CsF / DMF | 94 |

| 5 | 2-Naphthaldehyde | CsF / DMF | 95 |

| 6 | Cinnamaldehyde | CsF / DMF | 85 |

| 7 | Cyclohexanecarboxaldehyde | CsF / DMF | 75 |

| 8 | Acetophenone | t-BuOK / THF | 82 |

| 9 | 4'-Methoxyacetophenone | t-BuOK / THF | 85 |

| 10 | Benzophenone | t-BuOK / THF | 92 |

| 11 | Fluoren-9-one | t-BuOK / THF | 96 |

Data sourced from Zhao et al., Organic Letters, 2011, 13(19), 5342-5345.[3][5]

Experimental Protocols

The following are representative experimental protocols for the nucleophilic difluoromethylation of aldehydes and ketones using this compound.

General Procedure for Difluoromethylation of Aldehydes

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (TMSCF2H) (2.0 mmol)

-

Cesium Fluoride (CsF) (0.2 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

1M HCl aqueous solution

-

Saturated NaCl aqueous solution (brine)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Dichloromethane (B109758) (CH2Cl2)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aldehyde (1.0 mmol), anhydrous DMF (5 mL), and this compound (2.0 mmol).

-

Add cesium fluoride (0.2 mmol) to the stirred solution.

-

Stir the reaction mixture at room temperature for the time required to achieve full conversion (typically monitored by TLC or GC-MS, often 1-3 days in early studies).

-

Upon completion, pour the reaction mixture into water (20 mL) and extract with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethyl carbinol.

General Procedure for Difluoromethylation of Ketones

Materials:

-

Ketone (1.0 mmol)

-

This compound (TMSCF2H) (2.0 mmol)

-

Potassium tert-butoxide (t-BuOK) (2.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Saturated NH4Cl aqueous solution

-

Ethyl Acetate (B1210297)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add this compound (2.0 mmol) to the cooled solution.

-

In a separate flask, prepare a solution of potassium tert-butoxide (2.0 mmol) in anhydrous THF and add it dropwise to the reaction mixture.

-

Stir the reaction at -78 °C until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the target product.

Logical Relationships in Reagent Activation

The choice of the activation system (Lewis base and solvent) is critical and depends on the nature of the carbonyl substrate. The following diagram illustrates the logical decision-making process for selecting the appropriate conditions based on early findings.

Figure 2: Decision logic for selecting activation conditions for the difluoromethylation of carbonyls with TMSCF2H.

Conclusion

The development of efficient activation methods for this compound marked a turning point in its application in organic synthesis. The early focus on nucleophilic addition to carbonyl compounds paved the way for its broader use in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a foundational understanding of the initial, successful methodologies that established TMSCF2H as a key reagent for difluoromethylation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient and direct nucleophilic difluoromethylation of carbonyl compounds and imines with Me3SiCF2H at ambient or low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 65864-64-4 [chemicalbook.com]

The Evolution of Difluoromethylation: A Technical Guide to TMSCF2H and its Advantages Over Early Reagents

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (–CF2H) group into organic molecules is a pivotal strategy in modern drug discovery and development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amino functionalities can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] This technical guide provides an in-depth comparison of (difluoromethyl)trimethylsilane (TMSCF2H), a versatile and widely used modern difluoromethylating agent, with earlier, more traditional reagents. We will delve into a quantitative comparison of their performance, provide detailed experimental protocols for key reactions, and visualize the underlying reaction mechanisms.

A Paradigm Shift in Difluoromethylation: From Hazardous Gases to Versatile Silanes

The journey of difluoromethylation began with reagents that, while groundbreaking for their time, posed significant handling challenges and environmental concerns.

Early Difluoromethylating Agents:

-

Chlorodifluoromethane (ClCF2H, Freon-22): One of the earliest reagents used for introducing the –CF2H group, ClCF2H is a gaseous chlorofluorocarbon (CFC).[3] Its use has been largely phased out due to its ozone-depleting properties, as mandated by the Montreal Protocol.[3] Beyond its environmental impact, its gaseous nature and the often harsh reaction conditions required limited its broad applicability in complex molecule synthesis.[2][4]

-

Sodium Chlorodifluoroacetate (ClCF2CO2Na): This salt serves as a convenient precursor for the in situ generation of difluorocarbene (:CF2) through thermal decarboxylation.[5] While it is a solid and easier to handle than ClCF2H, the reactions often require elevated temperatures.[6]

-

Other Early Reagents: Other notable early methods involved reagents like (phenylsulfonyl)difluoromethane derivatives and hypervalent iodine compounds, which could be effective but often had a limited substrate scope or required multi-step sequences.[7]

The Advent of TMSCF2H:

This compound (TMSCF2H) has emerged as a highly versatile and user-friendly reagent for difluoromethylation.[8] It is a stable, liquid reagent that can act as a source of a nucleophilic "CF2H⁻" equivalent, a precursor to difluorocarbene (:CF2), or a source of the difluoromethyl radical (•CF2H), depending on the reaction conditions.[1][9] This multifaceted reactivity allows for a broad range of transformations under milder conditions than many of the earlier methods.[10]

Quantitative Comparison of Difluoromethylating Agents

The superiority of TMSCF2H over earlier reagents is evident in its broader substrate scope and often higher yields under milder conditions. The following tables summarize quantitative data from the literature to facilitate a direct comparison.

Table 1: Difluoromethylation of Aryl Halides

| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |

| 1-Butyl-4-iodobenzene | TMSCF2H | CuI (1.0 equiv), CsF (3.0 equiv), NMP, 24h | 100 | [1] |

| 4-Iodoanisole | TMSCF2H | CuI (1.0 equiv), CsF (3.0 equiv), NMP, 24h | 95 | [1] |

| 4-Bromobenzonitrile | BrCF2H | NiBr2·dtbbpy (5 mol%), photocatalyst, (TMS)3SiH, 2,6-lutidine, DME, 18h | 83 | [11] |

| 4-Chlorobenzotrifluoride | TMSCF2H | Pd(dba)2/BrettPhos, K3PO4, Dioxane/H2O, 110°C | 85 | [12] |

| 4-Bromoacetophenone | TMSCF2H | Pd(PtBu3)2, K3PO4, Dioxane/H2O, 110°C | 78 | [12] |

Table 2: Difluoromethylation of Aldehydes and Ketones

| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | TMSCF2H | Schwesinger's superbase, THF, rt | 99 | [10] |

| 4-Nitrobenzaldehyde | TMSCF2H | Schwesinger's superbase, THF, rt | 95 | [10] |

| Acetophenone | TMSCF2H | Schwesinger's superbase, THF, rt | 85 | [10] |

| Piperonal | ClCF2H | PPh3, t-BuOK, THF (Flow chemistry) | 82 (gem-difluoroalkene) | [13][14] |

Table 3: Radical Difluoromethylation of Heterocycles

| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |

| Caffeine | CF2HSO2Na | Rose Bengal, DMSO, Green LEDs, 24h | 74 | [15] |

| Benzofuran | CF2HSO2Na | Rose Bengal, DMSO, Green LEDs, 24h | 92 | [15] |

| Thianaphthene | CF2HSO2Na | Rose Bengal, DMSO, Green LEDs, 24h | 65 | [15] |

| N-Arylacrylamide | PT-CF2H⁺BF4⁻ | Photocatalyst-free, Blue LEDs | Good to Excellent | [16] |

Experimental Protocols

This section provides detailed methodologies for key difluoromethylation reactions, offering a practical guide for laboratory implementation.

Copper-Catalyzed Difluoromethylation of Aryl Iodides with TMSCF2H

This protocol is adapted from the work of Fier and Hartwig.[1]

Materials:

-

Aryl iodide (0.5 mmol, 1.0 equiv)

-

Copper(I) iodide (CuI) (0.5 mmol, 1.0 equiv)

-

Cesium fluoride (B91410) (CsF) (1.5 mmol, 3.0 equiv)

-

This compound (TMSCF2H) (2.5 mmol, 5.0 equiv)

-

N-Methyl-2-pyrrolidone (NMP) (2.5 mL)

-

Anhydrous, degassed solvent and inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the aryl iodide, CuI, and CsF.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add NMP via syringe, followed by the addition of TMSCF2H.

-

Seal the tube and stir the reaction mixture at room temperature for 24 hours.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.

Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

This protocol is based on a procedure from Organic Syntheses.[5][17]

Materials:

-

Phenol (B47542) derivative (17.6 mmol, 1.0 equiv)

-

Cesium carbonate (26.4 mmol, 1.5 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (B8310253) (49.3 mmol, 2.8 equiv)

-

N,N-Dimethylformamide (DMF) (88 mL)

-

Anhydrous, degassed solvent and inert atmosphere (e.g., nitrogen)

Procedure:

-

To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add the phenol and cesium carbonate.

-

Seal the flask with a rubber septum, evacuate, and backfill with nitrogen three times.

-

Add anhydrous DMF via syringe and degas the solution with nitrogen for 1 hour while stirring.

-

Remove the septum and add sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.

-

Equip the flask with a reflux condenser and heat the reaction mixture in a preheated oil bath at 100 °C for 2 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the aryl difluoromethyl ether.

Mechanistic Pathways and Visualizations

The versatility of TMSCF2H stems from its ability to participate in multiple reaction pathways. The following diagrams, generated using the DOT language, illustrate these key mechanisms.

Nucleophilic Difluoromethylation Pathway

In the presence of a suitable activator, such as a fluoride source or a strong base, TMSCF2H can act as a source of a nucleophilic difluoromethyl anion equivalent. This is particularly useful for the difluoromethylation of carbonyl compounds.

Caption: Nucleophilic addition of a difluoromethyl group to a carbonyl.

Difluorocarbene Generation and Insertion

TMSCF2H can also serve as a precursor to difluorocarbene (:CF2), a versatile intermediate for cyclopropanations and X-H insertion reactions (where X = O, S, N).

References

- 1. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sioc.ac.cn [sioc.ac.cn]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2 H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Stability and Storage of (Difluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

(Difluoromethyl)trimethylsilane, often abbreviated as TMS-CF2H, is a valuable reagent in medicinal and agricultural chemistry, primarily utilized for the introduction of the difluoromethyl group into organic molecules. Its stability and proper storage are paramount to ensure its reactivity, purity, and the safety of laboratory personnel. This guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and general handling procedures for this compound.

Core Stability Profile

This compound is a colorless, highly flammable liquid. While it is considered chemically stable under standard ambient conditions when properly stored, its reactivity profile is significantly influenced by environmental factors such as moisture, heat, and the presence of incompatible materials.[1][2]

Key Stability-Influencing Factors:

-

Moisture/Water: The Si-C bond in organosilanes can be susceptible to hydrolysis, although this compound is reported to have no reaction with water under neutral conditions.[3] However, given its air-sensitive nature, exposure to atmospheric moisture should be minimized to prevent potential degradation over time. The presence of acidic or basic impurities can catalyze hydrolysis.

-

Heat and Light: Exposure to high temperatures, direct sunlight, and other sources of ignition should be strictly avoided.[4][5] The compound is highly flammable with a very low flash point. Thermal decomposition can lead to the formation of hazardous products, including carbon oxides, hydrogen fluoride, and silicon oxides.[5]